3,4-ジヒドロ-1,3-ベンゾオキサジン-2-オン

説明

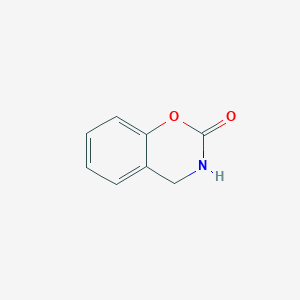

3,4-Dihydro-1,3-benzoxazin-2-one is a heterocyclic organic compound characterized by a benzene ring fused to an oxazine ring. This compound is notable for its diverse chemical reactivity and its applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

科学的研究の応用

3,4-Dihydro-1,3-benzoxazin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: In biological research, derivatives of 3,4-dihydro-1,3-benzoxazin-2-one are studied for their potential as enzyme inhibitors and bioactive compounds.

Medicine: This compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

Industry: In the materials science field, 3,4-dihydro-1,3-benzoxazin-2-one is used in the production of polymers and resins with enhanced properties.

作用機序

Target of Action

It’s known that this compound is used as a substrate in oxidative dehydrogenative coupling reactions .

Mode of Action

3,4-Dihydro-1,3-benzoxazin-2-one undergoes an iron-catalyzed sp3 carbon–hydrogen bond functionalization . This process involves an oxidative dehydrogenative coupling reaction . A plausible one electron oxidation involved mechanism is proposed .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dihydro-1,3-benzoxazin-2-one involve the construction of alkyl–aryl C (sp 3 )–C (sp 2) bonds . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions . The C (sp3)-OO bond was constructed efficiently and could be further converted into C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C–P and C O bonds by late-stage functional group transformations .

Pharmacokinetics

The compound is known to be used in the synthesis of a range of biologically important alkylated benzoxazinone peroxides .

Result of Action

The result of the action of 3,4-Dihydro-1,3-benzoxazin-2-one is the synthesis of a range of biologically important alkylated benzoxazinone peroxides . These peroxides are synthesized in high yield with a good functional group tolerance .

Action Environment

The action of 3,4-Dihydro-1,3-benzoxazin-2-one is influenced by the reaction conditions. The experiments were performed under mild reaction conditions . The sp3-C–H peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones was achieved under mild and simple catalyst-free reaction conditions .

生化学分析

Biochemical Properties

3,4-Dihydro-1,3-benzoxazin-2-one has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo sp3-C–H peroxidation under mild and simple catalyst-free reaction conditions . This process results in the synthesis of biologically important alkylated benzoxazinone peroxides .

Cellular Effects

The cellular effects of 3,4-Dihydro-1,3-benzoxazin-2-one are primarily observed in its interactions with human DNA topoisomerase I . This enzyme is crucial for solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Molecular Mechanism

The molecular mechanism of 3,4-Dihydro-1,3-benzoxazin-2-one involves its interaction with human DNA topoisomerase I . It has been found to inhibit this enzyme, preventing enzyme-substrate binding . This inhibition is achieved through the construction of a C(sp3)-OO bond, which can be further converted into various other bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydro-1,3-benzoxazin-2-one have been observed to change over time. For instance, it has been used as a substrate in an oxidative dehydrogenative coupling reaction . This reaction was performed under mild conditions, indicating the stability of the compound .

Metabolic Pathways

3,4-Dihydro-1,3-benzoxazin-2-one is involved in the benzoxazinoid biosynthetic pathway . This pathway involves several enzymes and cofactors, and leads to the storage of DI(M)BOA as glucoside conjugates .

準備方法

Synthetic Routes and Reaction Conditions

3,4-Dihydro-1,3-benzoxazin-2-one can be synthesized through several methods. One common approach involves the cyclization of o-aminophenols with carbonyl compounds. For instance, the reaction of o-aminophenol with phosgene or its derivatives under controlled conditions can yield 3,4-dihydro-1,3-benzoxazin-2-one. Another method involves the use of isocyanates and o-aminophenols, where the reaction proceeds through the formation of a urea intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

In industrial settings, the production of 3,4-dihydro-1,3-benzoxazin-2-one often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and selectivity. Additionally, solvent-free conditions or the use of green solvents are preferred to minimize environmental impact.

化学反応の分析

Types of Reactions

3,4-Dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form benzoxazinone derivatives.

Reduction: Reduction reactions can convert 3,4-dihydro-1,3-benzoxazin-2-one into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazinone ring. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include alkylated, acylated, and halogenated benzoxazinone derivatives, which can be further functionalized for specific applications.

類似化合物との比較

Similar Compounds

- 2H-1,4-Benzoxazin-3(4H)-one

1,4-Benzoxazin-2-one: This compound differs by the position of the nitrogen and oxygen atoms in the ring structure.

生物活性

3,4-Dihydro-1,3-benzoxazin-2-one is a compound belonging to the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Synthesis

3,4-Dihydro-1,3-benzoxazin-2-one is characterized by a bicyclic structure formed by the fusion of a benzene ring and an oxazine ring. This compound can be synthesized through several methods, including:

- Mannich Reaction : A common method involves the one-pot Mannich reaction using substituted phenols, formaldehyde, and amines. This approach allows for the efficient formation of the benzoxazine core .

- Peroxidation Reactions : Recent studies have demonstrated that derivatives like 3,4-dihydro-1,4-benzoxazin-2-one can undergo sp³-C–H peroxidation under mild conditions to yield biologically relevant alkylated products .

Biological Activities

The biological activities of 3,4-dihydro-1,3-benzoxazin-2-one and its derivatives are extensive:

- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens effectively .

- Anticancer Properties : Research indicates that 3,4-dihydro-1,3-benzoxazin-2-one derivatives possess cytotoxic effects against cancer cell lines such as HeLa cells. The lowest observed IC50 value was reported at approximately 10.46 μM/mL for some derivatives .

- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been explored in various models, showing promising results in reducing inflammation markers .

- Neuroprotective Effects : Some studies suggest that benzoxazine derivatives may exhibit anticonvulsant activity and could be beneficial in treating neurological disorders .

The mechanisms underlying the biological activities of 3,4-dihydro-1,3-benzoxazin-2-one are multifaceted:

- Enzyme Inhibition : The compound has been identified as a potent inhibitor of serine proteases such as Factor Xa (FXa), with an IC50 value as low as 3 nM for certain derivatives. This property makes it a candidate for anticoagulant drug development .

- Electrophilic Reactivity : The open form of benzoxazinones acts as potent electrophiles that can interact with nucleophilic residues in proteins. This reactivity is crucial for their antimicrobial and anticancer activities .

Case Studies

Several case studies highlight the efficacy and potential applications of 3,4-dihydro-1,3-benzoxazin-2-one:

- Anticancer Activity : In vitro studies demonstrated that specific derivatives significantly inhibited the proliferation of cancer cells. For instance, a derivative exhibited an IC50 value indicating strong cytotoxicity against HeLa cells .

- Antibacterial Studies : A series of derivatives were tested against various bacterial strains, showing effective inhibition rates comparable to standard antibiotics. This suggests their potential role in developing new antimicrobial agents .

Summary Table of Biological Activities

特性

IUPAC Name |

3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYREISBUILOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920818 | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-85-5 | |

| Record name | 2H-1,3-Benzoxazin-2-one, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,3-Benzoxazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。